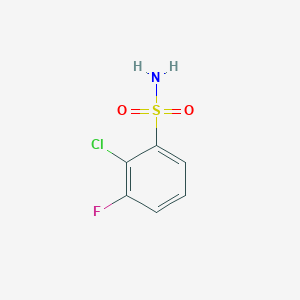

2-Chloro-3-fluorobenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO2S/c7-6-4(8)2-1-3-5(6)12(9,10)11/h1-3H,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOXFIGJVJLSXHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)S(=O)(=O)N)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 2-Chloro-3-fluorobenzenesulfonamide: A Core Intermediate in Modern Pharmaceutical Synthesis

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Halogenated Sulfonamides in Drug Discovery

The landscape of modern drug discovery is defined by the pursuit of molecular scaffolds that offer both synthetic versatility and potent biological activity. Among these, the sulfonamide functional group has been a cornerstone of medicinal chemistry for nearly a century.[1][2] When combined with strategic halogenation, these structures become powerful tools for developing targeted therapeutics. This guide provides an in-depth examination of 2-Chloro-3-fluorobenzenesulfonamide, a key pharmaceutical intermediate that embodies this synergy.

The Enduring Importance of the Sulfonamide Moiety

First introduced as antibacterial "sulfa drugs," the sulfonamide group (-SO₂NH₂) has since become integral to a vast array of therapeutics.[3][4] Its enduring relevance stems from its ability to act as a versatile building block and a key pharmacophore. Sulfonamides are present in drugs targeting a wide range of conditions, including diuretics, antivirals, anti-inflammatory agents, and notably, anticancer therapeutics.[1][2] The group's chemical stability and its capacity to form crucial hydrogen bonds with biological targets contribute to its widespread use in drug design.[5]

The "Magic" of Halogens: Synergistic Effects of Chlorine and Fluorine

The incorporation of halogen atoms into drug candidates is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic properties.[6] The specific combination of chlorine and fluorine on the benzenesulfonamide scaffold is a deliberate choice rooted in established medicinal chemistry principles.

-

Fluorine: Valued for its small size and high electronegativity, fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[6] It can also increase binding affinity to target proteins and modulate the acidity (pKa) of nearby functional groups, which can improve cell membrane permeability.[6][7]

-

Chlorine: Often referred to as a "magic" substituent in drug discovery, chlorine can profoundly improve potency and modulate pharmacokinetic parameters.[8][9] Its larger size and polarizability compared to fluorine allow it to form different types of interactions with protein targets, including halogen bonds, which can significantly enhance binding affinity.[9]

The 2-chloro, 3-fluoro substitution pattern on the benzenesulfonamide core creates a unique electronic and steric profile, offering a synthetically versatile platform for building complex, highly functionalized molecules.

Profile of this compound as a Key Building Block

This compound serves as a critical intermediate, meaning it is a molecular stepping stone in the multi-step synthesis of more complex Active Pharmaceutical Ingredients (APIs). Its value lies in its pre-packaged arrangement of a reactive sulfonamide group and a strategically halogenated aromatic ring, allowing for efficient and modular construction of drug candidates. As detailed in recent patent literature, this specific intermediate is a precursor for a new generation of small molecule inhibitors targeting critical cellular pathways in diseases like cancer.[10][11]

Physicochemical Properties and Analytical Characterization

Accurate characterization of any pharmaceutical intermediate is fundamental to ensuring the quality, consistency, and safety of the final API. While specific experimental data for this compound is not broadly published, its properties can be reliably inferred from its chemical structure and data available for its direct precursor.

Key Properties

The following table summarizes the core physicochemical properties of this compound and its immediate precursor, 2-Chloro-3-fluorobenzenesulfonyl chloride.

| Property | This compound | 2-Chloro-3-fluorobenzenesulfonyl chloride |

| CAS Number | Not broadly assigned; used as an internal intermediate. | 504424-79-7 |

| Molecular Formula | C₆H₅ClFNO₂S | C₆H₃Cl₂FO₂S |

| Molecular Weight | 209.63 g/mol | 229.06 g/mol |

| Physical Form | Expected to be a solid at room temperature. | Liquid |

| Purity | Typically >95% for pharmaceutical use. | 95% |

| InChI Key | DBJNLJWQSQOBJM-UHFFFAOYSA-N (Isomer) | JGUJGYPYRWDTMV-UHFFFAOYSA-N |

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is critical. Standard analytical techniques used for this class of compounds include:

-

High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity and quantifying impurities. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (often with a formic acid or trifluoroacetic acid modifier) coupled with UV detection is a standard approach.

-

Mass Spectrometry (MS): Coupled with either Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique confirms the molecular weight and provides structural information through fragmentation patterns, definitively identifying the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to elucidate the precise molecular structure, confirming the substitution pattern on the aromatic ring and the presence of the sulfonamide group.

Synthesis and Manufacturing

The synthesis of this compound is a targeted process designed for efficiency and scalability. The most logical and industrially viable pathway involves the conversion of its corresponding sulfonyl chloride.

Retrosynthetic Analysis and Key Precursor

The synthesis begins with the commercially available precursor, 2-Chloro-3-fluorobenzenesulfonyl chloride (CAS 504424-79-7). This reactive compound contains the fully formed sulfonyl chloride group, which is readily converted to the desired sulfonamide. This approach is favored in industrial settings as it simplifies the synthetic route and avoids the harsh conditions often required for direct chlorosulfonation of an aromatic ring.

Reaction Mechanism: From Sulfonyl Chloride to Sulfonamide

The core of the synthesis is the nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride. The sulfonamide is formed by reacting the sulfonyl chloride with an ammonia source. The mechanism proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ammonia (NH₃) attacks the electrophilic sulfur atom of the sulfonyl chloride.

-

Tetrahedral Intermediate: A transient, tetrahedral intermediate is formed.

-

Leaving Group Departure: The chloride ion, being a good leaving group, is expelled, and the S-N bond is formed.

-

Deprotonation: A second molecule of ammonia acts as a base to deprotonate the nitrogen, yielding the neutral sulfonamide and an ammonium salt byproduct.

Detailed Experimental Protocol: Representative Synthesis

The following protocol describes a standard laboratory procedure for the ammonolysis of a benzenesulfonyl chloride.

Objective: To synthesize this compound from 2-Chloro-3-fluorobenzenesulfonyl chloride.

Materials:

-

2-Chloro-3-fluorobenzenesulfonyl chloride (1.0 eq)

-

Ammonium hydroxide (28-30% aqueous solution, excess, ~10 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Chloro-3-fluorobenzenesulfonyl chloride (1.0 eq) in a suitable organic solvent like DCM or THF.

-

Cool the flask to 0 °C in an ice-water bath.

-

Slowly add an excess of concentrated ammonium hydroxide solution (~10 eq) dropwise to the stirred solution. The reaction is exothermic and should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Transfer the mixture to a separatory funnel. If necessary, add more DCM and water to ensure clear phase separation.

-

Separate the organic layer. Wash the organic layer sequentially with deionized water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography to yield the final product, typically as a white or off-white solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Application as an Intermediate in IRE1 Inhibitor Synthesis

The primary documented application of this compound is in the synthesis of advanced therapeutics targeting the Inositol-Requiring Enzyme 1 (IRE1) pathway.[10][11]

The Therapeutic Target: Inositol-Requiring Enzyme 1 (IRE1)

IRE1 is a key protein in the unfolded protein response (UPR), a cellular stress response pathway. In many cancers, the UPR is hijacked by tumor cells to survive stressful conditions within the tumor microenvironment.[10] By inhibiting the signaling activity of IRE1, it is possible to disrupt this survival mechanism, making cancer cells more vulnerable to treatment. Therefore, small molecule inhibitors of IRE1 are a promising area of oncology research.[11]

Synthesis of Advanced Intermediates for IRE1 Inhibitors

As described in patent WO2019094641A1, this compound is not the final drug but is used to construct a more complex molecule.[10] It is reacted with an aminopyridine derivative (such as 5-bromo-6-methylpyridin-2-amine) in a nucleophilic aromatic substitution or a coupling reaction. This step attaches the benzenesulfonamide moiety to a heterocyclic core, forming a new, more advanced intermediate. This resulting molecule, N-(5-bromo-6-methylpyridin-2-yl)-2-chloro-3-fluorobenzenesulfonamide, then undergoes further reactions, such as Suzuki couplings, to build the final IRE1 inhibitor drug candidate.[10]

Logical Flow Diagram: From Intermediate to Potential Therapeutic Agent

Sources

- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 2. researchgate.net [researchgate.net]

- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 4. ajchem-b.com [ajchem-b.com]

- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06638J [pubs.rsc.org]

- 10. WO2019094641A1 - Ire1 small molecule inhibitors - Google Patents [patents.google.com]

- 11. patents.justia.com [patents.justia.com]

Safety Data Sheet (SDS) and hazard identification for 2-Chloro-3-fluorobenzenesulfonamide

Technical Guide: Safety, Handling, and Hazard Identification for 2-Chloro-3-fluorobenzenesulfonamide

Document Control:

-

Subject: this compound

-

CAS Registry Number: 1065102-82-0 (Vendor/Catalog Reference)[1][2][3]

-

Chemical Class: Halogenated Benzenesulfonamide

-

Application: Medicinal Chemistry Intermediate (Kinase/IRE1 Inhibitor Synthesis)

Executive Summary

This technical guide provides a comprehensive safety and handling framework for This compound , a specialized intermediate used in drug discovery. Due to its status as a research chemical, full toxicological datasets (e.g., REACH dossiers) are often absent. This guide bridges that gap by synthesizing vendor data with Structure-Activity Relationship (SAR) principles derived from the halogenated sulfonamide class.

Key Takeaway: While formally classified as an Irritant (Skin/Eye/Respiratory) , the presence of the sulfonamide moiety requires strict controls to prevent potential sensitization and cross-contamination in biological assays.

Chemical Identity & Structural Context

Understanding the molecule's structure is the first step in predicting its reactivity and biological interaction.

| Property | Detail |

| Chemical Name | This compound |

| CAS Number | 1065102-82-0 |

| Molecular Formula | C₆H₅ClFNO₂S |

| Molecular Weight | 209.63 g/mol |

| Physical State | Solid (typically white to off-white powder) |

| Solubility | Low in water; Soluble in DMSO, DMF, Methanol |

| SMILES | NS(=O)(=O)c1c(Cl)c(F)ccc1 |

Medicinal Chemistry Relevance: This compound serves as a critical "scaffold" in the synthesis of small molecule inhibitors. Specifically, the 2-chloro-3-fluoro substitution pattern modulates the electronic properties of the benzene ring, often enhancing metabolic stability or potency in downstream targets like IRE1 (Inositol-Requiring Enzyme 1) inhibitors used in oncology research [1].

Comprehensive Hazard Identification (GHS)

Note: Classifications are based on vendor SDS data and SAR read-across from analogous compounds (e.g., 2-chlorobenzenesulfonamide).

GHS Classification

| Hazard Class | Category | Hazard Statement | Code |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | H315 |

| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation. | H319 |

| STOT - Single Exposure | Category 3 | May cause respiratory irritation. | H335 |

The "Hidden" Hazard: Sulfonamide Sensitization

While not always explicitly flagged in preliminary SDSs for intermediates, the sulfonamide functional group (-SO2NH2) is a known structural alert for hypersensitivity .

-

Mechanism: Sulfonamides can be metabolized to reactive hydroxylamines, which haptenize proteins, leading to immune responses.

-

Risk: Low for single acute exposure, but significant for repeated handling without PPE.

Hazard Assessment Logic (SAR)

The following diagram illustrates the logic flow used to determine the hazards of this specific uncharacterized intermediate based on its functional groups.

Figure 1: Structure-Activity Relationship (SAR) logic flow used to derive hazard classifications for CAS 1065102-82-0 in the absence of a full REACH dossier.

Exposure Controls & Personal Protection

Engineering Controls:

-

Primary: All weighing and transfer operations must be conducted in a certified chemical fume hood .

-

Secondary: Use a static-dissipative balance enclosure if the powder is fine/static-prone to prevent aerosolization.

Personal Protective Equipment (PPE) Matrix:

| PPE Type | Specification | Causality/Reasoning |

| Gloves | Nitrile (≥ 0.11 mm) | Halogenated aromatics can permeate latex. Nitrile provides superior resistance to the organic solvents (DMSO/DCM) likely used with this compound. |

| Respiratory | N95 / P100 (if outside hood) | Prevents inhalation of dust. Crucial because H335 (Respiratory Irritation) is a primary hazard. |

| Eye Protection | Chemical Goggles | Safety glasses are insufficient if fine powder generation is possible. The acidic nature of the sulfonamide proton can cause severe eye stinging. |

| Body | Lab Coat (Buttoned) | Prevents fomite transfer to personal clothing, reducing the risk of "take-home" exposure. |

Handling & Storage Protocol

Storage Conditions:

-

Temperature: 2–8°C (Refrigerated).

-

Atmosphere: Inert gas (Argon/Nitrogen) recommended.

-

Rationale: While sulfonamides are generally stable, the halogenated ring can be susceptible to nucleophilic attack or hydrolysis over long periods. Keeping it cool and dry preserves purity for sensitive biological assays.

Safe Handling Workflow:

Figure 2: Step-by-step workflow for handling this compound to minimize dust exposure and contamination.

Emergency Response & Toxicology

First Aid Measures:

-

Eye Contact: Rinse cautiously with water for 15 minutes.[4] Critical: Lift eyelids to remove trapped particles. The compound is a solid irritant; mechanical abrasion combined with chemical irritation can damage the cornea.

-

Skin Contact: Wash with soap and water.[5][6] Do not use ethanol, as it may enhance transdermal absorption of the halogenated compound.

-

Inhalation: Move to fresh air. If wheezing occurs (sign of sulfonamide sensitivity), seek medical attention immediately.

Toxicology Profile (Read-Across):

-

Acute Toxicity: Data not available for specific CAS. Based on analogs (e.g., 4-chlorobenzenesulfonamide), likely Oral LD50 > 2000 mg/kg (Category 4 or 5).

-

Carcinogenicity: Not listed by IARC/NTP.

-

Degradation: Halogenated benzenesulfonamides are persistent in the environment. Do not release into drains.

References

-

Wang, L., et al. (2019). Small molecule inhibitors of IRE1 and methods of use thereof. World Intellectual Property Organization, Patent WO2019094641A1.

-

PubChem. (2024). Compound Summary: Benzenesulfonamide, 2-chloro- (Analog Read-Across).

-

ECHA. (2024). C&L Inventory: 2-fluorobenzenesulfonamide (Analog Read-Across).

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. 1263275-96-2|2-Chloro-3-fluoro-n-methylbenzene-1-sulfonamide|BLD Pharm [bldpharm.com]

- 3. 28460-30-2|2,4,6-Trichlorobenzenesulfonamide|BLD Pharm [bldpharm.com]

- 4. s3.amazonaws.com [s3.amazonaws.com]

- 5. aksci.com [aksci.com]

- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]

Navigating the Metabolic Maze: A Technical Guide to Predicting the Stability of 2-Chloro-3-fluorobenzenesulfonamide Analogs

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of drug discovery, predicting the metabolic fate of a new chemical entity is a critical determinant of its potential success. A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could lead to accumulation and toxicity. This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth exploration of the principles and practices for predicting the metabolic stability of 2-chloro-3-fluorobenzenesulfonamide analogs, a chemical scaffold of increasing interest in medicinal chemistry. We will delve into the causal logic behind experimental choices, outline self-validating protocols, and ground our discussion in authoritative scientific literature.

The Strategic Imperative of Early Metabolic Stability Assessment

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition.[1] Metabolic stability, a measure of a compound's susceptibility to biotransformation, is a cornerstone of these properties.[2] Early and accurate assessment of metabolic stability allows for the timely optimization of lead compounds, guiding structure-activity relationship (SAR) studies to enhance bioavailability and prolong half-life.[1][3] For sulfonamide-based compounds, a class of molecules with broad therapeutic applications, understanding their metabolic profile is paramount. While the sulfonamide group itself can be relatively stable, modifications to the aromatic ring, such as halogenation, profoundly influence their metabolic fate.[4][5]

The introduction of chlorine and fluorine atoms, as in the this compound scaffold, is a common strategy to modulate physicochemical properties and block sites of metabolism.[6] The high electronegativity and strength of the carbon-halogen bonds can slow metabolic clearance, particularly when metabolism occurs on the aromatic ring.[6] However, the interplay of these two different halogens on the same aromatic ring presents a unique metabolic puzzle that necessitates a robust predictive strategy.

Core Predictive Methodologies: A Dual-Pronged Approach

A comprehensive understanding of the metabolic stability of this compound analogs is best achieved through a synergistic combination of in vitro experimental assays and in silico predictive modeling. This dual approach provides a more complete picture, with experimental data validating and refining computational predictions.

I. In Vitro Metabolic Stability Assays: The Experimental Bedrock

In vitro assays using liver-derived systems remain the gold standard for assessing metabolic stability.[7] They provide quantitative data on the rate of disappearance of a parent compound and can be used for metabolite identification.[4][7] The two most common and informative assays are the liver microsomal stability assay and the hepatocyte stability assay.

Liver microsomes are subcellular fractions containing a high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of Phase I oxidative metabolism.[8] This assay is a cost-effective, high-throughput method to assess a compound's susceptibility to CYP-mediated metabolism.[8]

Causality Behind the Protocol: The core principle is to incubate the test compound with liver microsomes in the presence of the necessary cofactor, NADPH, which fuels the catalytic cycle of CYP enzymes.[8] The disappearance of the parent compound over time is monitored, typically by LC-MS/MS, to determine its intrinsic clearance.[7]

Detailed Protocol: Human Liver Microsomal Stability Assay

-

Preparation of Reagents:

-

Thaw pooled human liver microsomes (HLM) on ice.

-

Prepare a working solution of the test compound (e.g., 1 µM final concentration) in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).

-

Prepare a NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to ensure a sustained supply of NADPH.

-

-

Incubation:

-

Pre-warm the HLM and test compound solutions to 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to the mixture of HLM and the test compound.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a solution containing a protein precipitating agent (e.g., ice-cold acetonitrile) and an internal standard for LC-MS/MS analysis.

-

-

Sample Analysis:

-

Centrifuge the quenched samples to pellet the precipitated proteins.

-

Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Calculate the in vitro half-life (t½) from the slope of the linear portion of the curve.

-

Determine the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / microsomal protein concentration)

-

While microsomal assays are excellent for assessing Phase I metabolism, they lack the full complement of metabolic enzymes and cofactors present in intact liver cells. Hepatocyte stability assays utilize whole liver cells, providing a more comprehensive assessment that includes both Phase I and Phase II (conjugative) metabolism, as well as cellular uptake processes.[9]

Causality Behind the Protocol: By using intact hepatocytes, the test compound is exposed to a more physiologically relevant environment, including both cytosolic and microsomal enzymes, and the necessary cofactors for conjugation reactions (e.g., UDPGA for glucuronidation, PAPS for sulfation).[9] This allows for a more accurate prediction of overall hepatic clearance.

Detailed Protocol: Cryopreserved Human Hepatocyte Stability Assay

-

Hepatocyte Preparation:

-

Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.

-

Gently resuspend the cells in a pre-warmed, serum-free incubation medium.

-

Determine cell viability and concentration using a suitable method (e.g., trypan blue exclusion).

-

Dilute the hepatocyte suspension to the desired final cell density (e.g., 0.5 x 10^6 viable cells/mL).

-

-

Incubation:

-

Pre-incubate the hepatocyte suspension at 37°C in a humidified incubator with 5% CO2.

-

Add the test compound (e.g., 1 µM final concentration) to the hepatocyte suspension to initiate the assay.

-

-

Time-Point Sampling:

-

At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), remove an aliquot of the cell suspension.

-

Quench the metabolic activity by adding the aliquot to a cold quenching solution (e.g., acetonitrile) containing an internal standard.

-

-

Sample Processing and Analysis:

-

Vortex and centrifuge the samples to precipitate proteins and cell debris.

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the parent compound.

-

-

Data Analysis:

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) as described for the microsomal stability assay, adjusting for the number of hepatocytes used.

-

II. In Silico Metabolic Stability Prediction: Guiding Experimental Design

Computational models offer a rapid and cost-effective means to predict metabolic stability in the early stages of drug discovery, helping to prioritize compounds for synthesis and experimental testing.[10] These models can be broadly categorized into ligand-based and structure-based approaches.

-

Ligand-based approaches , such as Quantitative Structure-Activity Relationship (QSAR) models, correlate structural features of molecules with their known metabolic stability.[11]

-

Structure-based approaches utilize the three-dimensional structures of metabolic enzymes, primarily CYPs, to dock candidate molecules and predict their binding affinity and potential sites of metabolism.[10]

Several commercial and academic software packages are available for predicting metabolic stability and sites of metabolism.[10] These tools can provide valuable insights into which regions of a molecule are most susceptible to metabolic attack, thereby guiding medicinal chemists in designing more stable analogs.

Predicting the Metabolic Fate of this compound Analogs: A Mechanistic Perspective

For this compound analogs, several metabolic pathways should be considered.

Phase I Metabolism: The Role of CYP450

The primary route of Phase I metabolism for aromatic compounds is oxidation, catalyzed by CYP enzymes.[12] For the this compound scaffold, the following oxidative transformations are plausible:

-

Aromatic Hydroxylation: The electron-rich aromatic ring is a likely site for hydroxylation. The position of hydroxylation will be influenced by the electronic effects of the chloro, fluoro, and sulfonamide substituents.

-

Dechlorination: As observed in the metabolism of other chlorinated aromatic compounds, dechlorination is a potential metabolic pathway.[13] This can proceed through oxidative mechanisms, potentially leading to the formation of reactive intermediates.

-

Oxidation of other substituents: If the sulfonamide nitrogen is substituted, N-dealkylation can occur. Similarly, any other alkyl groups on the molecule are susceptible to oxidation.

A recent study on the in vitro metabolism of Dubermatinib, a benzenesulfonamide derivative, revealed dechlorination as a key metabolic pathway.[13] This highlights the importance of considering dehalogenation as a potential metabolic route for this compound analogs.

CYP Reaction Phenotyping: Identifying the Key Players

To pinpoint which specific CYP isoforms are responsible for the metabolism of a given analog, a CYP reaction phenotyping study is essential.[1][2][3][6] This can be achieved through two primary approaches:

-

Recombinant CYPs: Incubating the compound with a panel of individual, recombinantly expressed CYP enzymes to identify which ones metabolize the compound.[2]

-

Chemical Inhibition: Using a panel of selective chemical inhibitors for different CYP isoforms in human liver microsome incubations. A decrease in metabolism in the presence of a specific inhibitor implicates that CYP isoform in the compound's metabolism.

Phase II Metabolism: The Conjugation Pathways

Following Phase I oxidation, the resulting hydroxylated metabolites can undergo Phase II conjugation reactions to increase their water solubility and facilitate excretion. For phenolic metabolites, the two most important conjugation pathways are:

-

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs).

-

Sulfation: Catalyzed by sulfotransferases (SULTs).

The relative contribution of glucuronidation and sulfation can be influenced by the nature of the halogen substituents on the aromatic ring.

Potential for Reactive Metabolite Formation

The oxidative metabolism of halogenated aromatic rings can sometimes lead to the formation of reactive intermediates, such as quinone-imines.[13] These electrophilic species can covalently bind to cellular macromolecules, potentially leading to toxicity. The study of Dubermatinib demonstrated the formation of a reactive 2,5-quinone-imine intermediate, which was subsequently trapped by glutathione (GSH).[13] Therefore, when assessing the metabolic stability of this compound analogs, it is crucial to also investigate the potential for reactive metabolite formation, for example, by conducting incubations in the presence of trapping agents like GSH.

Data Presentation and Visualization

To facilitate the comparison and interpretation of metabolic stability data, it is essential to present the results in a clear and structured format.

Table 1: Representative Metabolic Stability Data for a Hypothetical this compound Analog

| Parameter | Human Liver Microsomes | Human Hepatocytes |

| In Vitro Half-life (t½, min) | 45 | 35 |

| Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) | 15.4 | 19.8 |

| Major Phase I Metabolites Identified | M1: Monohydroxylated parentM2: Dechlorinated parent | M1: Monohydroxylated parentM2: Dechlorinated parent |

| Major Phase II Metabolites Identified | N/A | M3: Glucuronide conjugate of M1M4: Sulfate conjugate of M1 |

| CYP Isoforms Involved (from Reaction Phenotyping) | CYP3A4 (major), CYP2C9 (minor) | N/A |

| Evidence of Reactive Metabolites (GSH trapping) | GSH adduct of a quinone-imine intermediate detected | GSH adduct of a quinone-imine intermediate detected |

Diagram 1: General Workflow for In Vitro Metabolic Stability Assessment

Caption: Workflow for assessing metabolic stability using in vitro systems.

Diagram 2: Predicted Metabolic Pathways for this compound Analogs

Caption: Potential metabolic pathways for this compound analogs.

Conclusion: A Roadmap to Metabolically Optimized Drug Candidates

The prediction of metabolic stability is not a single experiment but an integrated strategy that combines robust in vitro assays with insightful in silico modeling. For novel chemical series such as this compound analogs, a thorough understanding of potential metabolic pathways—including aromatic hydroxylation, dehalogenation, and the potential for reactive metabolite formation—is essential for guiding medicinal chemistry efforts. By employing the principles and protocols outlined in this guide, researchers can build a comprehensive metabolic profile of their compounds, enabling data-driven decisions to optimize for desirable pharmacokinetic properties and ultimately increase the probability of advancing safe and effective drug candidates to the clinic.

References

-

O'Neill, P. M., Harrison, A. C., Storr, R. C., Hawley, S. R., Ward, S. A., & Park, B. K. (Year). The Effect of Fluorine Substitution on the Metabolism and Antimalarial Activity of Amodiaquine. Journal of Medicinal Chemistry. [Link]

-

Al-Majdoub, Z. M., Al-Malki, A. L., Shaik, A. S., Al-Ghamdi, S. S., & Al-Tamimi, A. M. (2023). In Vitro and Reactive Metabolites Investigation of Metabolic Profiling of Tyrosine Kinase Inhibitors Dubermatinib in HLMs by LC–MS/MS. Molecules, 28(12), 4744. [Link]

-

Bienta. (n.d.). Cytochrome CYP450 Reaction Phenotyping. [Link]

-

Thompson, T. N. (2001). Optimization of metabolic stability as a goal of modern drug design. Medicinal research reviews, 21(5), 412–449. [Link]

-

Pharmacelsus. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. [Link]

-

Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

- Lin, J. H., & Lu, A. Y. (1997). Inhibition and induction of cytochrome P450 and the clinical implications. Clinical pharmacokinetics, 32(5), 361–390.

-

Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [Link]

-

Deranged Physiology. (2023, December 18). Hepatic clearance. [Link]

-

Mehendale, H. M. (2005). Hepatic Circulation and Toxicology. In Comprehensive Toxicology (pp. 1-23). Elsevier. [Link]

-

Carlson, E. E., & Cravatt, B. F. (2007). Enrichment tags for enhanced-resolution profiling of the polar metabolome. Journal of the American Chemical Society, 129(51), 15780–15782. [Link]

-

Shargel, L., Wu-Pong, S., & Yu, A. B. C. (Eds.). (2016). Applied biopharmaceutics & pharmacokinetics (7th ed.). McGraw-Hill Education. [Link]

-

Ates-Alagoz, Z., & Adejare, A. (2013). Metabolic stability of a hydrazone derivative: N′-[(4-chlorophenyl)methylidene)]. Marmara Pharmaceutical Journal, 17, 101-105. [Link]

-

Gray, N., Adesina-Georgiadis, K., Chekmeneva, E., Gika, E., Theodoridis, G., Wilson, I. D., & Plumb, R. S. (2019). Development of a rapid profiling method for the analysis of polar analytes in urine using HILIC–MS and ion mobility enabled HILIC–MS. Metabolomics, 15(1), 10. [Link]

-

Obach, R. S., Walker, G. S., & Miller, M. A. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 739–747. [Link]

-

Jaiswal, S., & de la Torre, R. (2025). Hepatic Impairment and the Differential Effects on Drug Clearance Mechanisms: Analysis of Pharmacokinetic Changes in Disease State. Clinical Pharmacology & Therapeutics. [Link]

-

ChemHelp ASAP. (2021, January 5). metabolic stability assays for predicting intrinsic clearance [Video]. YouTube. [Link]

-

Mehvar, R. (2018). Clearance Concepts: Fundamentals and Application to Pharmacokinetic Behavior of Drugs. Chapman University Digital Commons. [Link]

-

Taraj, K., & Mrad-Hage, M. (2025). Metabolic Profiling of Metoprolol via HPLC Coupled with ESI - QqQLIT Mass Spectrometry. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Sorich, M. J., McKinnon, R. A., & Miners, J. O. (1999). Quantitative structure-metabolism relationships (QSMR) using computational chemistry: pattern recognition analysis and statistical prediction of phase II conjugation reactions of substituted benzoic acids in the rat. Xenobiotica, 29(1), 27–42. [Link]

-

Rouzer, C. A., Sabourin, M., Skinner, T. L., Thompson, E. J., Wood, T. O., Chmurny, G. N., ... & Michejda, C. J. (1996). Oxidative Metabolism of 1-(2-chloroethyl)-3-alkyl-3-(Methylcarbamoyl)triazenes: Formation of Chloroacetaldehyde and Relevance to Biological Activity. Chemical research in toxicology, 9(7), 1163–1169. [Link]

-

Wang, D., Bovee, T. F. H., & Rietjens, I. M. C. M. (2020). In vitro metabolism of naphthalene and its alkylated congeners by human and rat liver microsomes via alkyl side chain or aromatic oxidation. Chemico-biological interactions, 315, 108905. [Link]

-

Tsolaki, E., Athanasouli, P., Papafotika, A., Sakellaropoulos, T., & Komiotis, D. (2019). Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors. Molecules, 24(18), 3291. [Link]

-

Li, H., Liu, Y., Zhang, Y., Wang, Y., Zhang, Y., & Liu, Y. (2023). Identifying the Reactive Metabolites of Tyrosine Kinase Inhibitor Pexidartinib In Vitro Using LC-MS. Chemical Research in Toxicology, 36(8), 1427–1438. [Link]

-

Fagnan, L. E., Rico, E., & Arndtsen, B. A. (2018). Novel Sulfone 2-Aminobenzimidazole Derivatives and Their Coordination Compounds: Contribution of the Ethyl and Phenyl Substituents on Non-Covalent Molecular Interactions; Biological Antiproliferative Activity. Molecules, 23(12), 3122. [Link]

-

Gembus, V., & Einhorn, J. (2009). Increased stability of peptidesulfonamide peptidomimetics towards protease catalyzed degradation. Bioorganic & medicinal chemistry letters, 19(15), 4252–4254. [Link]

Sources

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. Cytochrome CYP450 Reaction Phenotyping | Bienta [bienta.net]

- 3. researchgate.net [researchgate.net]

- 4. Metabolite Identification of Isopropoxy Benzene Guanidine in Rat Liver Microsomes by Using UHPLC-Q-TOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytochrome P450 reaction phenotyping: State of the art - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nuvisan.com [nuvisan.com]

- 7. youtube.com [youtube.com]

- 8. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - AE [thermofisher.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Quantitative structure-metabolism relationships (QSMR) using computational chemistry: pattern recognition analysis and statistical prediction of phase II conjugation reactions of substituted benzoic acids in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. criver.com [criver.com]

Methodological & Application

Scale-up procedures for 2-Chloro-3-fluorobenzenesulfonamide manufacturing

Application Note: Scale-Up Procedures for 2-Chloro-3-fluorobenzenesulfonamide Manufacturing

Abstract

This technical guide outlines the process development and scale-up parameters for synthesizing This compound , a critical pharmacophore in kinase inhibitor and diuretic drug discovery. Unlike standard chlorosulfonation of benzene derivatives, which suffers from poor regioselectivity due to the competing directing effects of chlorine and fluorine, this protocol utilizes a modified Meerwein chlorosulfonation starting from 2-chloro-3-fluoroaniline. This approach guarantees 100% regiochemical fidelity. Special emphasis is placed on the thermal hazards of the diazonium intermediate and the engineering controls required to manage nitrogen and sulfur dioxide evolution during scale-up.

Critical Process Parameters (CPP) & Safety Assessment

Before initiating any batch larger than 100g, the following hazards must be mitigated. The synthesis involves an unstable diazonium intermediate that is shock-sensitive and thermally labile.[1][2][3][4]

Thermal Hazard Analysis (DSC Data)

Differential Scanning Calorimetry (DSC) analysis of similar halo-benzenediazonium salts indicates an onset of decomposition often as low as 25°C with high energy release (>150 kJ/mol).

| Parameter | Limit | Consequence of Deviation |

| Diazotization Temp | Rapid decomposition of diazonium salt; | |

| Quench Delay | Autocatalytic decomposition of the intermediate if held too long. | |

| Low yield; formation of symmetric azo-dimer impurities. | ||

| Amidation pH | Hydrolysis of sulfonyl chloride to sulfonic acid (yield loss). |

WARNING: Never use metal spatulas to scrape dried diazonium salts from reactor walls.[4] Use Teflon or wood tools only to prevent friction-induced detonation.

Synthetic Route Selection

Why the Aniline Route? Direct chlorosulfonation of 1-chloro-2-fluorobenzene is chemically intuitive but industrially flawed.

-

Direct Chlorosulfonation: The fluorine atom is a strong para-director. Chlorosulfonation of 1-chloro-2-fluorobenzene predominantly yields 3-chloro-4-fluorobenzenesulfonyl chloride (wrong isomer).

-

Meerwein Strategy (Selected): Starting with 2-chloro-3-fluoroaniline locks the nitrogen at position 1. Converting this amine to the sulfonyl group ensures the sulfonamide forms exactly at position 1, relative to the Cl (pos 2) and F (pos 3).

Detailed Synthesis Protocol

Step 1: Diazotization (The "Cold" Step)

Reaction: 2-Chloro-3-fluoroaniline +

-

Charge a glass-lined reactor with Concentrated HCl (37%) (3.0 equiv) and water (1.0 vol).

-

Cool the acid mixture to

to -

Add 2-Chloro-3-fluoroaniline (1.0 equiv) slowly. Note: Aniline hydrochloride salt may precipitate; this is normal.

-

Prepare a solution of Sodium Nitrite (

, 1.1 equiv) in water (2.0 vol). -

Addition: Add the nitrite solution subsurface over 60–90 minutes.

-

Control: Maintain internal temperature

. -

Endpoint: Solution turns clear/yellow. Verify excess nitrous acid using starch-iodide paper (instant blue/black).

-

-

Hold: Stir at

for 30 minutes. Destroy excess nitrous acid with sulfamic acid if necessary.

Step 2: Meerwein Chlorosulfonation

Reaction: Diazonium Salt +

-

Vessel B Preparation: In a separate vessel, charge Glacial Acetic Acid (5.0 vol).

-

Saturation: Bubble Sulfur Dioxide (

) gas into the acetic acid until saturation (approx. 30% weight increase). -

Catalyst: Add Copper(II) Chloride (

) (0.05 equiv). The solution turns green. -

Transfer: Transfer the cold diazonium slurry (from Step 1) into the

solution over 45–60 minutes.-

Critical: The reaction is immediate. Nitrogen gas (

) will evolve vigorously. -

Temp: Allow exotherm to rise to

–

-

-

Quench: Once gas evolution ceases, pour the mixture onto crushed ice (10 vol).

-

Isolation: The 2-chloro-3-fluorobenzenesulfonyl chloride separates as an oil or low-melting solid. Extract with Dichloromethane (DCM) or filter if solid.

Step 3: Amidation

Reaction: Sulfonyl Chloride +

-

Dissolve the crude sulfonyl chloride in THF or DCM (5.0 vol).

-

Cool to

. -

Add Aqueous Ammonia (28%) (3.0 equiv) dropwise.

-

Alternative: Bubble anhydrous

gas for easier workup (ammonium chloride precipitates).

-

-

Monitor: HPLC should show <1% starting material.

-

Workup: Acidify to pH 2 with 1N HCl to precipitate the product. Filter, wash with water, and dry at

under vacuum.

Process Visualization

Figure 1: Reaction Mechanism & Pathway

Caption: Step-wise transformation from aniline precursor to final sulfonamide via the Meerwein route.

Figure 2: Scale-Up Process Flow Diagram (PFD)

Caption: Engineering flow emphasizing the separation of Diazotization and Chlorosulfonation vessels.

Scale-Up Challenges & Engineering Controls

| Challenge | Engineering Solution |

| Heat Removal | The diazotization is exothermic.[1] At scale, surface-area-to-volume ratio decreases. Use liquid nitrogen or Syltherm XLT in the jacket to maintain |

| Gas Evolution | The Meerwein step releases 1 mole of |

| Corrosion | The combination of HCl, acetic acid, and |

| Induction Period | Copper catalysis can have an induction period. Ensure |

References

- Meerwein, H., et al. "Über die Einwirkung von aromatischen Diazoverbindungen auf ungesättigte Verbindungen." Journal für Praktische Chemie, 152(2), 237–266. (Foundational chemistry for diazonium-sulfur dioxide coupling).

-

Sheng, M., Frurip, D., & Gorman, D. (2015).[3] "Reactive chemical hazards of diazonium salts." Journal of Loss Prevention in the Process Industries, 38, 114–118.[3][5] Link[3]

-

Organic Syntheses. "Benzenesulfonyl Chloride." Org.[4][5][6][7] Synth. 1928, 8, 100. (Standard protocols for sulfonyl chloride handling). Link

- Bretherick's Handbook of Reactive Chemical Hazards. (Crucial for safety data on specific halobenzenediazonium salts).

-

Sigma-Aldrich. "Safety Data Sheet: 2-Chloro-3-fluorobenzenesulfonyl chloride." (Handling and PPE requirements). Link

Sources

- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 2. researchgate.net [researchgate.net]

- 3. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. osti.gov [osti.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Resolving regioselectivity issues in 2-Chloro-3-fluorobenzenesulfonamide substitution

The following guide is structured as a Technical Support Center for researchers working with 2-Chloro-3-fluorobenzenesulfonamide . It addresses the specific regioselectivity and reactivity challenges inherent to this "sandwiched" halogen scaffold.

Topic: Resolving Regioselectivity & Reactivity Conflicts in SNAr and Metalation Workflows Content ID: TSC-2024-HALO-SULF Applicable Substrates: this compound (CAS: 871207-63-3) and N-protected derivatives.

Executive Summary: The "Sandwich" Paradox

Users frequently encounter low yields or unexpected regioisomers when attempting to functionalize this compound. The core conflict arises from the competition between electronic activation , steric hindrance , and leaving group ability .

-

The Trap: While Fluorine (C3) is intrinsically the better leaving group for Nucleophilic Aromatic Substitution (SNAr), it is located meta to the activating sulfonamide group, rendering it inert.

-

The Reality: The Chlorine (C2) is the exclusive site of reactivity for both SNAr (due to ortho-activation) and Lithium-Halogen exchange, despite being sterically "sandwiched" between the sulfonamide and the fluorine.

-

The Hidden Failure Mode: The acidic proton of the primary sulfonamide (

) is often deprotonated by nucleophilic bases, creating an electron-rich anionic species that shuts down SNAr reactivity.

Diagnostic Troubleshooting (Q&A)

Q1: Why does my nucleophile displace the "worse" leaving group (Chlorine at C2) instead of the "better" leaving group (Fluorine at C3)?

A: In SNAr, the stability of the transition state (Meisenheimer Complex) dictates regioselectivity, not just the bond strength of the leaving group.

-

Mechanism: The sulfonamide group (

) is a strong electron-withdrawing group (EWG). It stabilizes negative charge accumulation ortho and para to itself via resonance.[1][2] -

Position C2 (Chlorine): Located ortho to the sulfonamide. Attack here forms a Meisenheimer complex stabilized by the sulfonyl group.

-

Position C3 (Fluorine): Located meta to the sulfonamide. Attack here places the negative charge on carbons that cannot delocalize onto the sulfonyl group.

Q2: I am trying to displace the Chlorine (C2), but the reaction is extremely slow or low-yielding. Why?

A: You are likely encountering Sulfonamide Deprotonation Deactivation .

-

The Cause: Primary sulfonamides are acidic (

). If you use a basic nucleophile (e.g., an amine) or an external base (e.g., -

The Effect: The neutral

becomes the anionic -

The Fix:

-

Protect the Nitrogen: Use an N-alkyl or N-acyl protecting group (e.g., N,N-dimethyl or N-Boc) to remove the acidic proton.

-

Solvent Switch: Use highly polar aprotic solvents (DMSO, NMP) to increase the nucleophilicity of your reagent, allowing it to outcompete the deprotonation or react despite it.

-

Q3: Can I use n-Butyllithium (n-BuLi) to functionalize the C6 position (Directed Ortho Metalation)?

A: No. Lithium-Halogen Exchange will override Directed Ortho Metalation (DoM).

-

Competition: You have three directing forces:

-

DoM to C6 (directed by Sulfonamide).

-

DoM to C4 (directed by Fluorine).

-

Li-Hal Exchange at C2 (Chlorine).

-

-

Kinetics: Li-Cl exchange is kinetically faster than proton deprotonation (DoM) at cryogenic temperatures.

-

Result: Treatment with n-BuLi will exclusively generate the C2-lithio species , effectively debrominating/dechlorinating your scaffold. If you quench this, you lose the chlorine.

Visualizing the Reactivity Landscape

The following diagram maps the decision logic for functionalizing this scaffold.

Caption: Figure 1. Reactivity flowchart demonstrating the dominance of C2-reaction pathways and the deactivation trap of the sulfonamide proton.

Optimized Experimental Protocols

Protocol A: Regioselective Displacement of C2-Chlorine (SNAr)

Objective: Synthesize 2-amino-3-fluorobenzenesulfonamide derivatives without stalling.

| Parameter | Recommendation | Rationale |

| Substrate | N-Protected (e.g., N-Boc or N,N-dimethyl) | Prevents deprotonation of the sulfonamide, maintaining the EWG strength of the ring. |

| Solvent | DMSO or NMP | Polar aprotic solvents stabilize the polar Meisenheimer transition state. |

| Base | DIPEA (Hünig's Base) or Excess Nucleophile | Avoid strong inorganic bases (NaH, KOH) if the sulfonamide is unprotected. |

| Temperature | 80°C - 120°C | The "sandwiched" C2 position is sterically hindered; thermal energy is required to overcome the barrier. |

| Concentration | 0.5 M - 1.0 M | High concentration favors bimolecular kinetics. |

Step-by-Step:

-

Dissolve N-protected this compound (1.0 equiv) in DMSO (0.5 M).

-

Add nucleophile (amine, 2.5 equiv). Note: If using a valuable nucleophile, use 1.1 equiv and 2.0 equiv of DIPEA.

-

Heat to 100°C under inert atmosphere for 4-12 hours. Monitor by LCMS.

-

Workup: Dilute with water. If the product precipitates, filter. If not, extract with EtOAc.[3] Caution: DMSO requires extensive water washes to remove.

Protocol B: Functionalizing C2 via Lithium-Halogen Exchange

Objective: Introduce electrophiles (aldehydes, silanes) at C2.

Step-by-Step:

-

Dissolve N-protected substrate (e.g., N,N-dialkyl) in anhydrous THF (0.2 M).

-

Cool to -78°C strictly.

-

Add n-BuLi (1.1 equiv) dropwise over 20 minutes.

-

Note: The reaction is Li-Cl exchange, not deprotonation. It is extremely fast.

-

-

Stir for 15 minutes at -78°C.

-

Add Electrophile (1.2 equiv) dissolved in THF.

-

Allow to warm to room temperature slowly.

References

-

Mechanism of SNAr: Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412.

-

Sulfonamide Acidity & Protection: Petrus, R., et al. (2019). "Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes." Molecules, 24(6), 1167.

- Ortho-Effect in SNAr: Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. (Standard Reference Text).

- Lithium-Halogen Exchange vs DoM: Schlosser, M. (2005). "Organometallics in Synthesis: A Manual." Wiley.

-

Regioselectivity Data: Rohrbach, S., et al. (2019).[4] "Concerted Nucleophilic Aromatic Substitutions." Angewandte Chemie International Edition. (Discusses Meisenheimer complex stabilization).

Sources

Validation & Comparative

HPLC method development for 2-Chloro-3-fluorobenzenesulfonamide purity analysis

An In-Depth Technical Guide to HPLC Method Development for the Purity Analysis of 2-Chloro-3-fluorobenzenesulfonamide

This guide provides a comprehensive, technically detailed walkthrough for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of this compound. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, ensuring the final method is robust, reliable, and fit for its intended purpose in research, development, and quality control environments. The entire process is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2]

Understanding the Analyte: Physicochemical Properties and Initial Strategy

This compound is a halogenated aromatic sulfonamide. Its structure, featuring a benzene ring substituted with chlorine, fluorine, and a sulfonamide group, dictates its analytical behavior.

-

Polarity: The presence of electronegative halogen atoms (Cl, F) and the polar sulfonamide group (-SO₂NH₂) suggests a molecule of moderate polarity.[3] This makes Reversed-Phase HPLC (RP-HPLC), which separates analytes based on hydrophobicity, the logical starting point for method development.[4]

-

UV Absorbance: The aromatic ring is a strong chromophore. Aromatic compounds, including substituted benzene derivatives, typically exhibit significant UV absorbance in the 200-300 nm range.[4] This allows for sensitive detection using a Photodiode Array (PDA) or a standard UV-Vis detector. A PDA detector is preferred during development as it provides spectral data, which is invaluable for assessing peak purity and identifying potential co-eluting impurities.

Our strategy is therefore to develop a stability-indicating RP-HPLC-PDA method. A "stability-indicating" method is one that can accurately measure the analyte of interest without interference from its degradation products, impurities, or other components in the sample matrix.[5] This is achieved through a systematic process of optimization and is confirmed using forced degradation studies.

Caption: Workflow for HPLC Method Development and Validation.

Part 1: Comparative Method Development and Optimization

The goal of this phase is to find the optimal chromatographic conditions that provide a sharp, symmetrical peak for this compound, well-resolved from any potential impurities.

Experimental Protocol 1: Stationary Phase Screening

The choice of stationary phase is critical as it governs the primary interaction with the analyte. We will compare three common reversed-phase columns to evaluate differences in selectivity.

-

Columns Evaluated:

-

Standard C18 (L1): Offers high hydrophobic retention.

-

Standard C8 (L7): Less retentive than C18, potentially offering different selectivity for polar compounds.

-

Phenyl-Hexyl (L11): Provides alternative selectivity through π-π interactions with the analyte's aromatic ring.

-

-

Initial Mobile Phase:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile (ACN)

-

-

Gradient Program: A generic scouting gradient is used to determine the approximate elution strength required.

-

Start at 30% B, hold for 1 min.

-

Linear gradient to 90% B over 10 min.

-

Hold at 90% B for 2 min.

-

Return to 30% B and equilibrate for 3 min.

-

-

Other Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 5 µL

-

Sample Concentration: ~0.5 mg/mL in 50:50 ACN:Water

-

Detection: PDA scan 200-400 nm, extraction at 265 nm.

-

Experimental Protocol 2: Mobile Phase Optimization

Using the best-performing column from the screening phase (hypothetically, the C18 column), we optimize the mobile phase composition to achieve the desired retention and peak shape.

-

Organic Modifier Comparison: Replace Acetonitrile with Methanol (MeOH) using the same gradient program to observe changes in selectivity and peak shape. ACN often provides sharper peaks and lower backpressure, while MeOH can offer different selectivity.

-

Isocratic Method Development: Based on the retention time from the scouting gradient, an isocratic (constant mobile phase composition) method is developed for simplicity and robustness. If the analyte eluted at 6 minutes in a 10-minute gradient from 30% to 90% ACN, a starting isocratic condition might be around 50-60% ACN.

-

Fine-Tuning: The percentage of the organic modifier is adjusted to achieve a retention time (k') between 2 and 10, which is ideal for robust quantification.

Results and Discussion: Selecting the Optimal Conditions

After executing the screening protocols, the data is compiled to make an informed decision.

Table 1: Comparison of Stationary and Mobile Phases (Hypothetical Data)

| Parameter | Column C18 / ACN | Column C8 / ACN | Phenyl-Hexyl / ACN | Column C18 / MeOH |

| Retention Time (min) | 8.2 | 6.5 | 7.8 | 9.5 |

| Tailing Factor | 1.1 | 1.3 | 1.2 | 1.4 |

| Theoretical Plates (N) | 15,000 | 11,000 | 13,500 | 12,000 |

| Resolution (from nearest impurity) | 2.5 | 1.8 | 2.1 | 2.2 |

Causality and Decision: The C18 column with an Acetonitrile/Water mobile phase provided the best combination of efficiency (highest theoretical plates) and peak shape (lowest tailing factor).[6] The resolution from the nearest eluting impurity was also superior. Therefore, these conditions are selected for further development and validation. An isocratic elution with 55% Acetonitrile and 45% Water (containing 0.1% Formic Acid) was found to provide a retention time of approximately 5.5 minutes, which is suitable for routine analysis.

Part 2: Method Validation for Trustworthiness

To ensure the developed method is fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[2][7][8] This process provides documented evidence that the method is reliable.

Experimental Protocol 3: Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of other components, including degradants.[8] Forced degradation studies are the cornerstone of establishing this.[5][9][10]

-

Sample Preparation: Prepare solutions of this compound (~0.5 mg/mL) and subject them to the following stress conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: Solid sample in an oven at 105 °C for 48 hours.

-

Photolytic: Solution exposed to 1.2 million lux hours and 200 watt hours/square meter of UV light (as per ICH Q1B).

-

-

Analysis: Analyze a blank (diluent), an unstressed sample, and all stressed samples using the optimized HPLC method.

-

Peak Purity Assessment: Use the PDA detector to evaluate the peak purity of the main analyte peak in all stressed samples. The purity angle should be less than the purity threshold, indicating no significant co-eluting peaks.[6]

Trustworthiness: If the method can separate all formed degradation products from the parent analyte peak, and the peak purity analysis passes, the method is deemed "stability-indicating."

Caption: Demonstrating Method Specificity via Forced Degradation.

Validation Parameters and Acceptance Criteria

The following parameters are evaluated based on the validation protocol.[11]

Table 2: Summary of Validation Parameters and Typical Acceptance Criteria

| Parameter | Purpose | Typical Acceptance Criteria |

| Linearity | Establishes the relationship between concentration and detector response. | Correlation Coefficient (r²) ≥ 0.999 |

| Range | The interval where the method is precise, accurate, and linear. | Typically 80% to 120% of the test concentration. |

| Accuracy | Closeness of test results to the true value. | % Recovery between 98.0% and 102.0%. |

| Precision | ||

| - Repeatability | Precision under the same conditions over a short interval. | Relative Standard Deviation (RSD) ≤ 2.0%. |

| - Intermediate Precision | Precision within the same lab but on different days/analysts. | RSD ≤ 2.0%. |

| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters (e.g., tailing factor, resolution) remain within limits. RSD ≤ 2.0%. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined. | Signal-to-Noise ratio ≥ 10. |

Part 3: Comparative Analysis with Ultra-High-Performance Liquid Chromatography (UPLC)

To provide a complete picture, we compare our validated HPLC method with a modern UPLC alternative. UPLC utilizes columns with sub-2 µm particles, enabling faster analysis and higher resolution at the cost of requiring specialized high-pressure equipment.[12]

UPLC Method Protocol

-

Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.5 mL/min

-

Isocratic: 45% B

-

Temperature: 40 °C

Table 3: Performance Comparison: HPLC vs. UPLC

| Parameter | Validated HPLC Method | UPLC Method | Advantage of UPLC |

| Run Time (min) | 8.0 | 2.5 | Faster |

| Retention Time (min) | 5.5 | 1.6 | Faster |

| Solvent Consumption per run (mL) | 8.0 | 1.25 | Greener, Lower Cost |

| Backpressure (psi) | ~1800 | ~8500 | N/A |

| Theoretical Plates (N) | 15,000 | 25,000 | Higher Efficiency/Resolution |

| Equipment Requirement | Standard HPLC | UPLC/UHPLC System | Higher Initial Cost |

Discussion: The UPLC method offers significant advantages in speed and solvent reduction, making it ideal for high-throughput environments. However, the validated HPLC method is highly robust and can be run on a wider range of commonly available laboratory equipment, making it a more accessible and transferable method.

Conclusion

We have successfully demonstrated a systematic, science-driven approach to developing a robust and reliable RP-HPLC method for the purity analysis of this compound. By starting with an understanding of the analyte's physicochemical properties, we rationally selected a starting point and optimized the chromatographic conditions through a comparative evaluation of stationary and mobile phases.

The final method was validated according to ICH Q2(R2) guidelines, with forced degradation studies confirming its stability-indicating nature. This ensures the method is trustworthy and suitable for its intended use in a regulated or quality-focused environment. A comparison with a UPLC alternative highlights the trade-offs between speed, efficiency, and equipment accessibility. The provided protocols and rationale serve as a blueprint for developing similar methods for related compounds, empowering researchers and drug development professionals to generate high-quality, reliable analytical data.

References

- Vertex AI Search. (2025). Understanding ICH Q2(R2)

- AMSbiopharma. (2025).

- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.

- International Council for Harmonisation. (2023).

- Lab Manager. (2026).

- BenchChem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.

- Pule, B. O., Mmualefe, L. C., & Torto, N. Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD.

- Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.

- Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.

- Journal of Analytical & Pharmaceutical Research. (2016).

- International Journal of Pharmaceutical Research & Allied Sciences. (2016).

- BenchChem. (2025). HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone.

- LCGC International. (2022).

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Halogenated Aromatics in Materials Science: Focus on 2-Chloro-3-fluorobenzaldehyde.

Sources

- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. database.ich.org [database.ich.org]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. onyxipca.com [onyxipca.com]

- 6. tis.wu.ac.th [tis.wu.ac.th]

- 7. m.youtube.com [m.youtube.com]

- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 9. scribd.com [scribd.com]

- 10. ajpsonline.com [ajpsonline.com]

- 11. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 12. chromatographyonline.com [chromatographyonline.com]

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 2-Chloro-3-fluorobenzenesulfonamide

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of discovery. Mass spectrometry stands as a pivotal analytical technique in this endeavor, providing not only molecular weight information but also critical structural insights through the analysis of fragmentation patterns. This guide offers an in-depth examination of the predicted mass spectrometric behavior of 2-Chloro-3-fluorobenzenesulfonamide, a halogenated aromatic sulfonamide of interest in medicinal chemistry and material science.

In the absence of direct experimental data for the title compound, this guide leverages established principles of mass spectrometry and comparative data from structurally similar analogs to provide a robust predictive analysis. By understanding the fragmentation pathways of 2-chlorobenzenesulfonamide and 3-fluorobenzenesulfonamide, we can deconstruct the likely fragmentation pattern of the dichlorinated and fluorinated parent compound. This comparative approach allows for a deeper understanding of how different halogen substitutions on the aromatic ring influence bond cleavages and rearrangement reactions in the gas phase.

Predicted Fragmentation Pattern of this compound

The fragmentation of this compound under electron ionization (EI) is anticipated to be governed by the inherent instability of the initial radical cation and the influence of its electron-withdrawing substituents. The primary fragmentation pathways are predicted to involve the cleavage of the C-S and S-N bonds, as well as the characteristic loss of sulfur dioxide (SO₂).

A key fragmentation pathway for aromatic sulfonamides is the extrusion of SO₂, a neutral loss of 64 Da.[1][2][3] This process is often promoted by electron-withdrawing groups, such as chlorine, on the aromatic ring.[1] Therefore, a significant fragment ion corresponding to the loss of SO₂ from the molecular ion is expected.

Further fragmentation is likely to proceed through the cleavage of the sulfonamide group. The loss of the entire sulfonamide group (•SO₂NH₂) or cleavage of the S-N bond to lose •NH₂ are also probable fragmentation routes. The presence of both chlorine and fluorine on the aromatic ring will influence the relative abundance of the resulting fragment ions.

The workflow for predicting and analyzing the fragmentation pattern is as follows:

Caption: Predictive workflow for fragmentation analysis.

Comparative Analysis with Structural Analogs

To substantiate the predicted fragmentation pattern, we will compare it with the known fragmentation of two key analogs: 2-chlorobenzenesulfonamide and 3-fluorobenzenesulfonamide. This comparative approach allows for the dissection of the individual contributions of the chloro and fluoro substituents to the overall fragmentation scheme.

Fragmentation Pattern of 2-Chlorobenzenesulfonamide

The EI-MS of 2-chlorobenzenesulfonamide provides a foundational understanding of the impact of a chlorine atom at the ortho position. The mass spectrum of 2-chlorobenzenesulfonamide is characterized by several key fragments. The molecular ion peak is observed, and its isotopic pattern, due to the presence of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, is a key diagnostic feature.

A prominent fragmentation pathway is the loss of SO₂ to form the 2-chloroaniline radical cation. Further fragmentation of the aromatic ring can lead to the loss of chlorine and other characteristic fragments.

| Fragment Ion | Proposed Structure | m/z (for ³⁵Cl) | Significance |

| [M]⁺• | C₆H₆ClNO₂S⁺• | 191 | Molecular Ion |

| [M - SO₂]⁺• | C₆H₆ClN⁺• | 127 | Loss of sulfur dioxide |

| [M - SO₂NH₂]⁺ | C₆H₅Cl⁺ | 111 | Loss of sulfonamide group |

| [C₆H₄]⁺• | C₆H₄⁺• | 76 | Loss of Cl and SO₂NH₂ |

Predicted Fragmentation of 3-Fluorobenzenesulfonamide

While a publicly available experimental spectrum for 3-fluorobenzenesulfonamide is not readily accessible, its fragmentation can be predicted based on the behavior of similar compounds. The fluorine atom, being highly electronegative, will influence the fragmentation pathways.

Similar to other aromatic sulfonamides, the loss of SO₂ is expected to be a major fragmentation route. The C-F bond is strong, so the loss of a fluorine radical is less likely than the loss of other groups. The primary fragmentation pathways are expected to be analogous to those of 2-chlorobenzenesulfonamide, with adjustments for the mass of fluorine.

| Fragment Ion | Proposed Structure | m/z | Significance |

| [M]⁺• | C₆H₆FNO₂S⁺• | 175 | Molecular Ion |

| [M - SO₂]⁺• | C₆H₆FN⁺• | 111 | Loss of sulfur dioxide |

| [M - SO₂NH₂]⁺ | C₆H₅F⁺ | 95 | Loss of sulfonamide group |

| [C₆H₄]⁺• | C₆H₄⁺• | 76 | Loss of F and SO₂NH₂ |

The following diagram illustrates the key predicted fragmentation pathways for this compound, drawing parallels with its analogs.

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.